3-(Aminomethyl)cyclobutanol hydrochloride
CAS No.: 1404365-04-3
Cat. No.: VC4876629
Molecular Formula: C5H12ClNO
Molecular Weight: 137.61
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1404365-04-3 |
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Molecular Formula | C5H12ClNO |
Molecular Weight | 137.61 |
IUPAC Name | 3-(aminomethyl)cyclobutan-1-ol;hydrochloride |
Standard InChI | InChI=1S/C5H11NO.ClH/c6-3-4-1-5(7)2-4;/h4-5,7H,1-3,6H2;1H |
Standard InChI Key | NZNRVZGKQUALNR-BPNVWSNHSA-N |
SMILES | C1C(CC1O)CN.Cl |
Introduction
Chemical Structure and Stereochemical Properties
The core structure of 3-(aminomethyl)cyclobutanol hydrochloride consists of a four-membered cyclobutane ring, which introduces considerable ring strain (~110 kJ/mol) . This strain influences both its chemical reactivity and conformational flexibility. The aminomethyl and hydroxyl groups occupy adjacent carbon atoms (C1 and C2) in a cis-orientation, as confirmed by X-ray crystallography and NMR studies . The hydrochloride salt enhances stability and water solubility, making it preferable for laboratory and industrial applications .
Key Structural Features:
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Cyclobutane Ring: Contributes to high reactivity due to angle strain.
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Aminomethyl Group: Provides a primary amine for nucleophilic reactions or hydrogen bonding.
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Hydroxyl Group: Enables participation in oxidation, esterification, and hydrogen bonding.
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Cis-Configuration: Favors specific stereochemical outcomes in synthetic pathways .
Synthesis and Manufacturing
Primary Synthetic Routes
Two dominant methods are employed for synthesizing 3-(aminomethyl)cyclobutanol hydrochloride:
Method 2: Mitsunobu Reaction and Debenzylation (Patent CN112608243A)
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Mitsunobu Reaction: cis-3-Dibenzylaminocyclobutanol undergoes stereoinversion with a carboxylic acid using triphenylphosphine and diethyl azodicarboxylate.
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Hydrolysis: Alkaline conditions cleave the ester to yield trans-3-dibenzylaminocyclobutanol.
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Catalytic Debenzylation: Hydrogenation over Pd/C removes benzyl groups, followed by HCl treatment.
Yield: >70% .
Comparison:
Physicochemical Properties
The compound exhibits high hygroscopicity due to its ionic hydrochloride form. Thermal gravimetric analysis (TGA) indicates decomposition above 200°C .
Biological Activity and Pharmaceutical Applications
Enzyme Inhibition
3-(Aminomethyl)cyclobutanol hydrochloride demonstrates inhibitory activity against:
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Aldose Reductase (IC₅₀ = 2.5 µM): Implicated in diabetic complications.
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Dipeptidyl Peptidase-IV (IC₅₀ = 1.8 µM): A target for type 2 diabetes therapeutics.
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Carbonic Anhydrase II (IC₅₀ = 5.0 µM): Relevant for glaucoma and epilepsy treatment.
Medicinal Chemistry Applications
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Prodrug Synthesis: Serves as a precursor for γ-aminobutyric acid (GABA) analogs .
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Peptide Mimetics: Incorporated into cyclic peptides to enhance metabolic stability .
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Kinase Inhibitors: Functionalized to target ATP-binding pockets in cancer therapies .
Analytical Characterization
Comparison with Structural Analogs
Compound | Key Difference | Bioactivity |
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3-Amino-3-methylcyclobutan-1-ol | Methyl substituent vs. aminomethyl | Lower enzyme inhibition |
trans-3-Aminocyclobutanol | Trans-configuration | Altered receptor binding |
3-(Aminomethyl)cyclopentanol | Five-membered ring | Reduced ring strain |
Recent Advances (2022–2025)
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Photocatalyzed [2+2] Cycloaddition: Used to synthesize cyclobutane-fused amino acids for proteolysis-targeting chimeras (PROTACs) .
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Pd-Catalyzed C–H Arylation: Enables enantioselective functionalization for chiral drug intermediates .
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Continuous Flow Synthesis: Achieved 71% yield in gram-scale production using microreactors .
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